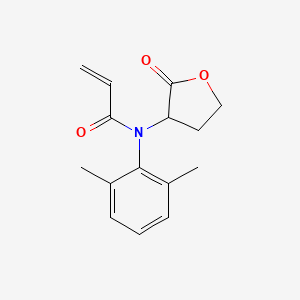
3-Acetonylcyclopentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 3-Acetonylcyclopentanone can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with an appropriate acylating agent. For instance, the reaction of cyclopentanone with acetyl chloride in the presence of a base such as pyridine can yield this compound. The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as distillation and purification to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions: 3-Acetonylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetonyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the acetonyl group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-Acetonylcyclopentanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications may explore its role as a precursor to bioactive compounds.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism by which 3-Acetonylcyclopentanone exerts its effects involves interactions with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products. The acetonyl group can also undergo transformations that influence the compound’s reactivity and interactions with other molecules.
Similar Compounds:
Cyclopentanone: A simpler ketone without the acetonyl group.
3-Acetonylcyclohexanone: A similar compound with a six-membered ring instead of a five-membered ring.
3-Acetonylcycloheptanone: A compound with a seven-membered ring.
Uniqueness: this compound is unique due to its specific ring size and the presence of the acetonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of the cyclopentane ring and the acetonyl group makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
| 75359-72-7 | |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
3-(2-oxopropyl)cyclopentan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6(9)4-7-2-3-8(10)5-7/h7H,2-5H2,1H3 |
InChI 键 |
NQYXSLUHRDMVTB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1CCC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








